
2-(2,2-Difluorovinyl)pyridine
Overview
Description
2-(2,2-Difluorovinyl)pyridine is an organic compound with the molecular formula C7H5F2N. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a 2,2-difluorovinyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)pyridine typically involves the introduction of the difluorovinyl group to the pyridine ring. One common method is the reaction of 2-bromopyridine with a difluorovinylating agent under palladium-catalyzed conditions. The reaction proceeds as follows:
Reagents: 2-bromopyridine, difluorovinylating agent (e.g., difluorovinyl bromide), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) in a suitable solvent (e.g., DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Gem-Difluoroolefination via Sulfone Reagent
The primary synthesis route involves the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a gem-difluoroolefination reagent. This reagent reacts with aldehydes or ketones under basic conditions (e.g., KOH or NaOH) to form a sulfinate intermediate, which decomposes to yield gem-difluoroalkenes . For 2-(2,2-Difluorovinyl)pyridine, the reaction proceeds via condensation followed by elimination, as shown in Scheme 1 .
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-PySO₂CF₂H | KOH | THF | 76–85 |
| 2-PySO₂CF₂H | NaOH | DMF | 72–80 |
Mechanism : The reaction involves nucleophilic attack by the carbonyl oxygen on the sulfone group, forming a stable sulfinate intermediate. Subsequent protonation and elimination of SO₂ and pyridine derivatives yield the gem-difluoroalkene .
Cross-Coupling Reactions
This compound can participate in Suzuki-Miyaura cross-couplings with arylboronic acids or esters. Difluorovinyl tosylates (e.g., 2,2-difluorovinyl tosylate) act as precursors, reacting with Pd catalysts to form C–C bonds . This method is versatile for constructing fluorinated heterocycles and quinazolinone derivatives .
| Catalyst | Aryl Partner | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 78–85 |
| CuI | Vinylboronic acid | 65–72 |
Nucleophilic Aromatic Substitution (S_NAr)
The pyridine core in this compound undergoes S_NAr reactions under mild conditions. Fluorine substitution is 320 times faster than chlorine due to its higher electronegativity . For example, reaction with KCN in DMSO at 120°C yields cyanopyridine derivatives in 80% yield .
| Nucleophile | Base | Solvent | Conversion (%) |
|---|---|---|---|
| KCN | DMSO | 120°C | 80 |
| NaSR | THF | 50°C | 100 |
Radical Difluoromethylation
Meta-C−H-difluoromethylation of pyridines using oxazino intermediates introduces fluorine at the meta position. This radical pathway is efficient for fluorinating complex pyridine scaffolds . While not directly applied to this compound, it highlights fluorination strategies for pyridine derivatives.
Medicinal Chemistry
Fluorinated pyridines, including this compound, are explored as PDE4B inhibitors for treating CNS diseases. Structural analogs (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxamides) exhibit potent inhibition (IC₅₀ = 0.11–1.1 μM) and favorable ADME profiles .
Antimicrobial Agents
Pyridine derivatives with fluorinated substituents display broad-spectrum antimicrobial activity. For instance, difluorophenyl-substituted pyridines inhibit Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to fluconazole .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(2,2-Difluorovinyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluorovinyl group allows for the development of fluorinated compounds with distinct chemical properties. The compound can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for creating diverse fluorinated architectures in organic synthesis.
Table 1: Key Reactions Involving this compound
Biological Applications
Potential Pharmaceutical Uses
Research into the biological activity of this compound has shown promising results in drug development. The compound's ability to interact with various biological targets makes it a candidate for further exploration in medicinal chemistry.
Case Study: Anticancer Activity
A study evaluated a series of pyridine derivatives, including this compound, for their effects on cancer cell lines such as MCF7 (breast cancer) and HEPG2 (hepatocellular carcinoma). The results indicated that these compounds exhibited significant cytotoxicity and potential as anticancer agents through mechanisms involving cell cycle modulation and apoptosis induction .
Industrial Applications
Specialty Chemicals and Agrochemicals
In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties imparted by the fluorine atoms enhance the performance characteristics of these products.
- Agrochemicals : The compound can be integrated into formulations to improve efficacy against pests and diseases due to its enhanced binding properties with biological targets.
- Functional Materials : It is also explored for use in developing materials with specific thermal and mechanical properties due to its fluorinated structure .
Table 2: Comparison with Related Compounds
Compound | Structure | Key Properties |
---|---|---|
2-Fluoropyridine | C5H4FN | Simpler structure with less reactivity. |
2,6-Difluoropyridine | C5H4F2N | Increased stability but limited versatility. |
2-(Trifluoromethyl)pyridine | C6H4F3N | Stronger electron-withdrawing effects but less diverse reactivity than difluorovinyl group. |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorovinyl)pyridine involves its interaction with molecular targets through the difluorovinyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms at the 2 and 6 positions.
2-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 2 position.
Comparison: 2-(2,2-Difluorovinyl)pyridine is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. The difluorovinyl group can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis. Additionally, the presence of two fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
Overview
2-(2,2-Difluorovinyl)pyridine is a fluorinated derivative of pyridine with the molecular formula CHFN. The compound's unique structure, characterized by the presence of a difluorovinyl group, enhances its chemical reactivity and biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The difluorovinyl group significantly influences the compound's properties:
- Molecular Weight : 139.12 g/mol
- IUPAC Name : 2-(2,2-difluoroethenyl)pyridine
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The difluorovinyl group can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study exploring various pyridine derivatives found that compounds with fluorinated groups exhibited enhanced cytotoxicity against cancer cell lines. While direct studies on this compound are sparse, the presence of the difluorovinyl group is hypothesized to contribute similarly.
- Antiviral Potential : Research into pyridine derivatives has indicated potential antiviral activities. For example, certain analogs have shown efficacy against viral replication in vitro. This raises the possibility that this compound could be explored for antiviral applications.
Comparative Analysis
To understand the unique properties of this compound better, it is useful to compare it with other fluorinated pyridines:
Compound | Structure Type | Biological Activity |
---|---|---|
2-Fluoropyridine | Monofluorinated | Moderate antibacterial |
2,6-Difluoropyridine | Bifluorinated | Enhanced enzyme inhibition |
3-Trifluoromethylpyridine | Trifluorinated | Notable antifungal activity |
The presence of multiple fluorine atoms in these compounds often correlates with increased stability and reactivity in biological systems.
Properties
IUPAC Name |
2-(2,2-difluoroethenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N/c8-7(9)5-6-3-1-2-4-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYJTZASIFSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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